Cas no 78213-60-2 ((2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride)

(2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid derivative featuring a cyclopropane ring, which imparts structural rigidity and potential metabolic stability. The hydrochloride salt enhances solubility, facilitating its use in synthetic applications. This compound serves as a valuable intermediate in pharmaceutical research, particularly for peptidomimetics and constrained analogs due to its stereochemical purity and cyclopropyl group, which can influence conformational and binding properties. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis, while the functional groups allow for further derivatization. Suitable for use in medicinal chemistry and peptide modification, it offers a balance of reactivity and stability under standard conditions.
(2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride structure
78213-60-2 structure
Product Name:(2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
CAS No:78213-60-2
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD01939551
CID:1791530
PubChem ID:3060518
Update Time:2025-05-25

(2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (αS)-α-Amino-1-methylcyclopropaneacetic acid
    • (2S)-amino(1-methylcyclopropyl)ethanoic acid
    • (2S)-2-Amino-2-(1-methylcyclopropyl)-acetic acid hydrochloride
    • L-2-(1-Methylcyclopropyl)glycine
    • (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid
    • CYCLOPROPANEACETIC ACID, .ALPHA.-AMINO-1-METHYL-, (.ALPHA.S)-
    • 5G3A0Q869B
    • (.ALPHA.S)-.ALPHA.-AMINO-1-METHYLCYCLOPROPANEACETIC ACID
    • Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
    • 78213-60-2
    • Antibiotic PA 40461
    • SCHEMBL12634606
    • PA-4046-I
    • 2-(1-Methylcyclopropyl)glycine, (S)-
    • ANTIBIOTIC PA-4046I
    • DTXSID10228859
    • (S)-2-Amino-2-(1-methylcyclopropyl)acetic acid
    • (S)-2-(1-methylcyclopropyl)glycine
    • CS-0053445
    • Q27262063
    • BRN 5424136
    • UNII-5G3A0Q869B
    • (S)-2-Amino-2-(1-methylcyclopropyl)aceticacid
    • (alphaS)-alpha-Amino-1-methylcyclopropaneacetic acid
    • (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
    • MDL: MFCD01939551
    • Inchi: 1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
    • InChI Key: BCTQUNGXIVZUSB-SCSAIBSYSA-N
    • SMILES: OC([C@H](C1(C)CC1)N)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: -2.2

Experimental Properties

  • Density: 1.223
  • Boiling Point: 237.3°C at 760 mmHg
  • Flash Point: 97.3°C
  • Refractive Index: 1.533

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Additional information on (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

(2S)-2-Amino-2-(1-Methylcyclopropyl)Acetic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 78213-60-2, known as (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an amino group attached to a chiral carbon, which is further connected to a 1-methylcyclopropyl group and an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological studies.

Recent advancements in stereochemistry have highlighted the importance of chiral centers in determining the biological activity of molecules. In the case of (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, the (S)-configuration at the chiral carbon plays a pivotal role in its interactions with biological systems. Studies have shown that this configuration can influence the molecule's ability to act as a precursor or intermediate in peptide synthesis, a critical area in pharmaceutical research.

The synthesis of (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride involves a multi-step process that combines principles from organic synthesis and asymmetric catalysis. Researchers have employed various methods, including enantioselective reductions and coupling reactions, to achieve high enantiomeric excess (ee) in the final product. These methods not only ensure the purity of the compound but also pave the way for its use in enantioselective reactions, which are essential in modern drug discovery.

One of the most intriguing aspects of this compound is its role in peptide synthesis. The amino group serves as a nucleophile, enabling it to react with carboxylic acids or their activated derivatives to form amides or esters. This property has been exploited in the development of novel peptide-based drugs, where precise control over stereochemistry is paramount. Recent studies have demonstrated that (2S)-configured molecules exhibit superior bioavailability and efficacy compared to their (R)-counterparts, underscoring the importance of chirality in drug design.

In addition to its role in peptide synthesis, (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride has been investigated for its potential as a building block in natural product synthesis. The cyclopropyl group, known for its unique strain energy and reactivity, has been utilized in constructing complex ring systems found in various bioactive compounds. For instance, researchers have employed this compound as an intermediate in the synthesis of alkaloids and terpenoids, two classes of natural products with significant pharmacological activities.

The stability and reactivity of (2S)-configured compounds are also areas of active research. Studies have shown that the presence of the 1-methylcyclopropyl group can influence the molecule's reactivity towards nucleophilic or electrophilic attacks. This makes it a valuable tool in exploring reaction mechanisms and developing new synthetic methodologies. Furthermore, the hydrochloride salt form ensures that the compound remains stable under various storage conditions, making it ideal for long-term research projects.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride. These methods provide detailed insights into the molecule's structure, purity, and stereochemistry, ensuring that it meets rigorous quality control standards required for pharmaceutical applications.

In conclusion, (2S)-configured compounds like (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride continue to be at the forefront of chemical research due to their versatility and biological significance. As advancements in synthetic methods and analytical techniques unfold, this compound is poised to play an even greater role in drug discovery and development.

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